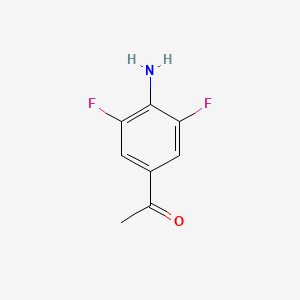

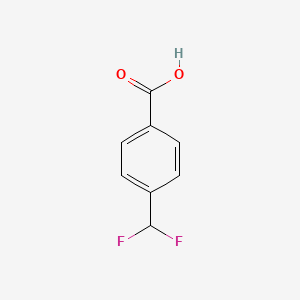

1-(4-Amino-3,5-difluorophenyl)ethanone

Vue d'ensemble

Description

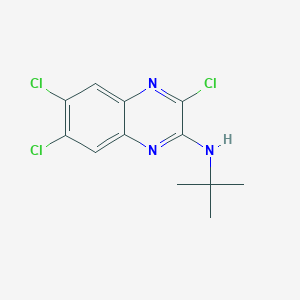

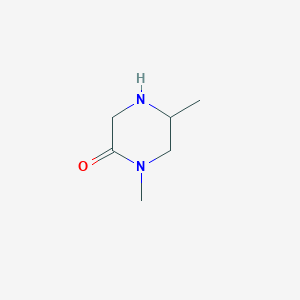

1-(4-Amino-3,5-difluorophenyl)ethanone is a chemical compound with the molecular formula C8H7F2NO . It has a molecular weight of 171.14400 and a density of 1.299g/cm3 .

Synthesis Analysis

The synthesis of 1-(4-Amino-3,5-difluorophenyl)ethanone involves several precursors including N-Butyl Vinyl Ether, 4-bromo-2,6-difluorobenzene, N,N-Dimethylacetamide, and 2,6-Difluoroaniline . The synthesis process has been documented in various literature sources .Molecular Structure Analysis

The molecular structure of 1-(4-Amino-3,5-difluorophenyl)ethanone is based on the molecular formula C8H7F2NO . The exact mass is 171.05000 .Physical And Chemical Properties Analysis

1-(4-Amino-3,5-difluorophenyl)ethanone has a molecular weight of 171.14400, a density of 1.299g/cm3, and a boiling point of 270.6ºC at 760 mmHg . The melting point and MSDS are not available . The flash point is 117.4ºC .Applications De Recherche Scientifique

3. Synthesis of Thiazole Derivatives

- Summary of Application : This compound has been used in the synthesis of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles. Thiazole derivatives have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

- Methods of Application : The compound was synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .

- Results or Outcomes : These newly synthesized compounds were screened for their antifungal and antibacterial activities .

4. Synthesis of Optically Pure Vic-Halohydrins

- Summary of Application : This compound has been used in the biocatalytic synthesis of optically pure vic-halohydrins. Vic-halohydrins are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals .

- Methods of Application : The compound was bioreduced to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol using isopropanol as a hydrogen .

- Results or Outcomes : This system enabled near 100% conversion of 500 g/L 2-chloro-1-(3,4-difluorophenyl)ethanone .

5. Synthesis of (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one

- Summary of Application : This compound has been used in the synthesis of (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one .

- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes : The specific results or outcomes obtained were not provided in the source .

6. Synthesis of Condensed Pyrimidines

- Summary of Application : This compound has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .

- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes : The specific results or outcomes obtained were not provided in the source .

Propriétés

IUPAC Name |

1-(4-amino-3,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPXEMBDRBECQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610860 | |

| Record name | 1-(4-Amino-3,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-3,5-difluorophenyl)ethanone | |

CAS RN |

811799-69-6 | |

| Record name | 1-(4-Amino-3,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)

![2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B1357913.png)